N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
Overview
Description
N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is a synthetic organic compound that features a thiazole ring substituted with two 4-methoxyphenyl groups and an acetamide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide typically involves the following steps:
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Formation of the Thiazole Ring: : The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For this compound, 4-methoxybenzaldehyde can be reacted with thioacetamide in the presence of a halogenating agent like bromine to form the thiazole ring.
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Substitution Reactions: : The introduction of the 4-methoxyphenyl groups can be achieved through electrophilic aromatic substitution reactions. This involves reacting the thiazole intermediate with 4-methoxybenzene under acidic conditions to facilitate the substitution.
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Acetamide Formation: : The final step involves the acylation of the thiazole derivative with acetic anhydride or acetyl chloride to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the thiazole ring or the acetamide group, potentially leading to the formation of thiazolidine or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by acids like sulfuric acid (H₂SO₄) or Lewis acids such as aluminum chloride (AlCl₃).
Major Products
Oxidation: Quinone derivatives of the methoxyphenyl groups.
Reduction: Thiazolidine or amine derivatives.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of the thiazole ring.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and cancer.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The biological activity of N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is primarily attributed to its interaction with cellular targets such as enzymes and receptors. The thiazole ring can interact with nucleophilic sites in proteins, potentially inhibiting enzyme activity or disrupting cellular processes. The methoxyphenyl groups may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
N-[4,5-bis(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide: Similar structure but with hydroxy groups instead of methoxy groups, potentially altering its biological activity.
N-[4,5-bis(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide: Chlorine substituents may increase the compound’s lipophilicity and alter its reactivity.
N-[4,5-bis(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide: Nitro groups can significantly change the compound’s electronic properties and biological activity.
Uniqueness
N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is unique due to the presence of methoxy groups, which can influence its solubility, reactivity, and biological activity. The combination of the thiazole ring with methoxyphenyl groups and an acetamide moiety provides a distinct profile that can be exploited for various applications in research and industry.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-12(22)20-19-21-17(13-4-8-15(23-2)9-5-13)18(25-19)14-6-10-16(24-3)11-7-14/h4-11H,1-3H3,(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMOIEMETAHLNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=C(S1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001233664 | |
Record name | N-[4,5-Bis(4-methoxyphenyl)-2-thiazolyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001233664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24827-47-2 | |
Record name | N-[4,5-Bis(4-methoxyphenyl)-2-thiazolyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24827-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[4,5-Bis(4-methoxyphenyl)-2-thiazolyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001233664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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